Nisobamate

Description

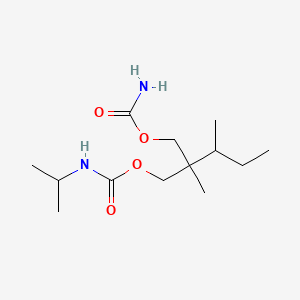

Structure

3D Structure

Properties

CAS No. |

25269-04-9 |

|---|---|

Molecular Formula |

C13H26N2O4 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate |

InChI |

InChI=1S/C13H26N2O4/c1-6-10(4)13(5,7-18-11(14)16)8-19-12(17)15-9(2)3/h9-10H,6-8H2,1-5H3,(H2,14,16)(H,15,17) |

InChI Key |

CBDPCXYQNVDTMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-sec-butyl-N-isopropyl-2-methyl-1,3-propanediol dicarbamate nisobamate W 1015 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Nisobamate on GABA Receptors: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action of nisobamate, a carbamate tranquilizer, with a specific focus on its interaction with γ-aminobutyric acid (GABA) receptors. A thorough review of the existing scientific literature and available data was conducted to assemble a detailed understanding of its pharmacological profile. However, despite extensive searches, it must be noted that there is a significant lack of specific data on the direct interaction of this compound with GABA receptors.

This compound (also known as W-1015) is classified as a tranquilizer belonging to the carbamate family of compounds.[1] While it was developed, it was never brought to market.[1] Consequently, the volume of public-domain research detailing its specific molecular interactions is limited.

This guide will present the available information on this compound and provide a broader context by discussing the known mechanisms of action for other carbamate drugs that have been studied more extensively, particularly in relation to GABA receptors.

Introduction to this compound

This compound is a chemical entity identified as 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate.[1] As a member of the carbamate class, it shares a structural scaffold with other well-known central nervous system (CNS) depressants. Carbamates as a class are recognized for their sedative, anxiolytic, and muscle relaxant properties.

While the intended therapeutic application of this compound was as a tranquilizer, the absence of its progression to clinical use has resulted in a scarcity of published pharmacological studies.

The GABA-A Receptor: The Primary Target for CNS Depressants

The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

The GABA-A receptor is a heteropentameric complex with a variety of subunit compositions, which gives rise to a diversity of receptor subtypes with different pharmacological properties. These receptors possess multiple allosteric binding sites that can be modulated by a range of substances, including benzodiazepines, barbiturates, neurosteroids, and alcohol. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to increased chloride ion flux and greater neuronal inhibition.

Inferred Mechanism of Action of this compound

Direct experimental evidence detailing the mechanism of action of this compound on GABA receptors is not available in the public scientific literature. However, based on the known pharmacology of structurally related carbamates, it is plausible to hypothesize that this compound acts as a positive allosteric modulator of the GABA-A receptor.

Other carbamate derivatives, such as meprobamate and carisoprodol (which is metabolized to meprobamate), have been shown to exert their CNS depressant effects through interaction with GABA-A receptors.[2][3] Specifically, these compounds are believed to bind to a site on the GABA-A receptor complex that is distinct from the binding sites for GABA and benzodiazepines.[3] This interaction is thought to prolong the duration of GABA-mediated chloride channel opening, thereby enhancing inhibitory neurotransmission.

The following diagram illustrates the general signaling pathway of GABA-A receptor activation and its positive allosteric modulation, which is the presumed, though unconfirmed, mechanism for this compound.

Quantitative Data and Experimental Protocols: A Notable Absence

A comprehensive search for quantitative data, such as binding affinities (Ki), potency (EC50 or IC50) for GABA-A receptor modulation, or efficacy of potentiation, yielded no specific results for this compound. Similarly, detailed experimental protocols from studies involving this compound, such as electrophysiological patch-clamp recordings or radioligand binding assays, are not available in the published literature.

The absence of this critical information prevents the construction of data tables and detailed methodologies as requested. The following sections on experimental workflows are therefore based on standard, generalized procedures used to investigate the interaction of compounds with GABA-A receptors and do not reflect specific studies performed on this compound.

Generalized Experimental Workflow: Electrophysiology

Electrophysiological techniques, particularly patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors, are the gold standard for characterizing the functional effects of modulators.

Generalized Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine if a compound binds to a specific site on the receptor and to quantify its binding affinity. For a novel compound presumed to act at a non-benzodiazepine site, a common assay would investigate its ability to modulate the binding of a known ligand to the GABA-A receptor.

Conclusion

While this compound is categorized as a carbamate tranquilizer, a class of drugs known to interact with GABA-A receptors, there is a profound lack of specific scientific literature detailing its mechanism of action. The information that would be required to construct an in-depth technical guide, including quantitative data and specific experimental protocols, is not publicly available. This is likely due to the fact that the compound was never marketed.

Future research, should it be undertaken, would be necessary to elucidate the precise binding site, functional effects, and subunit selectivity of this compound at the GABA-A receptor. Until such studies are published, its mechanism of action can only be inferred from the pharmacological profile of other carbamate derivatives. For drug development professionals, the case of this compound underscores the importance of public data availability for a comprehensive understanding of a compound's pharmacological profile.

References

The Pharmacological Profile of Nisobamate: An Inquiry into an Unmarketed Tranquilizer

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate (also known as W-1015) is a compound belonging to the carbamate family, identified as a tranquilizer.[1] Despite its classification, this compound was never brought to market, resulting in a notable scarcity of detailed pharmacological data in publicly accessible literature.[1] This guide provides a comprehensive overview of the available information on this compound and, in the absence of specific data, contextualizes its potential pharmacological profile within the broader class of carbamate tranquilizers. Due to the limited specific research on this compound, this document will also reference the pharmacology of related carbamate compounds to infer potential mechanisms and properties, while clearly noting the speculative nature of these comparisons.

Introduction to this compound

This compound is a chemical entity with the IUPAC name 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate.[1] It is classified as a tranquilizer, a class of drugs that induce a state of calm and quiet. As a member of the carbamate family, its structural characteristics suggest a likely mechanism of action related to the modulation of inhibitory neurotransmission in the central nervous system (CNS), similar to other drugs in this class like meprobamate.

Table 1: this compound Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate |

| Synonyms | W-1015, Nisobamato, Nisobamatum |

| CAS Number | 25269-04-9 |

| Molecular Formula | C13H26N2O4 |

| Molar Mass | 274.361 g·mol−1 |

Postulated Pharmacological Profile

Direct experimental data on the pharmacodynamics and pharmacokinetics of this compound is not available in the reviewed literature. However, by examining the pharmacology of other carbamate tranquilizers, a hypothetical profile can be constructed.

Mechanism of Action

Carbamate tranquilizers typically exert their effects by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS. It is plausible that this compound shares this mechanism.

Hypothesized Signaling Pathway of Carbamate Tranquilizers

Caption: Hypothesized mechanism of action for this compound via positive allosteric modulation of the GABA-A receptor.

This proposed pathway suggests that this compound would not directly activate the GABA-A receptor but would enhance the effect of GABA when it binds to the receptor. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, resulting in CNS depression and a tranquilizing effect.

Expected Pharmacokinetics

Given its carbamate structure, the pharmacokinetic profile of this compound would likely involve:

-

Absorption: Oral absorption, with the rate and extent being influenced by its lipophilicity.

-

Distribution: Distribution throughout the body, including crossing the blood-brain barrier to exert its effects on the CNS.

-

Metabolism: Hepatic metabolism would be the primary route of elimination, likely involving hydrolysis of the carbamate esters and oxidation.

-

Excretion: Renal excretion of the metabolites.

Experimental Protocols: A General Framework

While no specific experimental protocols for this compound have been published, the following standard methodologies would be employed to characterize its pharmacological profile.

In Vitro Studies: Receptor Binding and Function

-

Radioligand Binding Assays: To determine the binding affinity of this compound for various CNS receptors, particularly subtypes of the GABA-A receptor. This would involve incubating radiolabeled ligands known to bind to the target receptor with preparations of neuronal membranes in the presence of varying concentrations of this compound.

-

Electrophysiology (Patch-Clamp): To assess the functional effects of this compound on the GABA-A receptor. This would be performed on cultured neurons or cell lines expressing the receptor, measuring changes in ion flow in response to GABA application with and without this compound.

Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro pharmacological characterization of a compound like this compound.

In Vivo Studies: Behavioral and Pharmacokinetic Analysis

-

Animal Models of Anxiety: To evaluate the tranquilizing effects of this compound. Standard models such as the elevated plus-maze, open field test, and light-dark box test would be used in rodents.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. This would involve administering the compound and collecting blood and tissue samples over time for concentration analysis.

Conclusion and Future Directions

This compound remains an enigmatic compound within the carbamate class of tranquilizers. Although it was never commercialized, its existence points to the historical interest in developing non-barbiturate sedatives and anxiolytics. The lack of published data on its pharmacological profile presents a significant knowledge gap.

For researchers in drug development, the study of unmarketed compounds like this compound can offer insights into structure-activity relationships and historical approaches to CNS drug design. Should interest in this or similar compounds be renewed, the experimental frameworks outlined in this guide would be essential for a thorough characterization of their pharmacological properties. A definitive understanding of this compound's effects, however, would require de novo synthesis and a comprehensive preclinical evaluation.

References

Unveiling Nisobamate: A Technical Guide to its Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate, a tranquilizer belonging to the carbamate family, has been a subject of scientific interest despite never being commercially marketed.[1] This in-depth technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound. While specific experimental data for this compound is scarce in publicly available literature, this document outlines a putative synthesis pathway and details the analytical methodologies that would be employed for its characterization, based on established principles for carbamate compounds. All quantitative data is summarized for clarity, and detailed, albeit generalized, experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Chemical Identity and Properties of this compound

This compound is chemically identified as 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate | PubChem |

| CAS Number | 25269-04-9 | PubChem |

| Molecular Formula | C13H26N2O4 | PubChem |

| Molar Mass | 274.361 g·mol−1 | Wikipedia[1] |

| Synonyms | W-1015, Nisobamato, Nisobamatum | PubChem |

Putative Synthesis of this compound

The synthesis of carbamate derivatives, such as this compound, generally involves the reaction of an alcohol with an isocyanate or the reaction of an alcohol with phosgene to form a chloroformate, which is then reacted with an amine. A plausible synthetic route for this compound is a two-step process starting from a suitable diol precursor.

Generalized Experimental Protocol for Carbamate Synthesis

The following protocol describes a general method for the synthesis of a dicarbamate from a diol, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of the Monocarbamate Intermediate

-

Reaction Setup: A solution of 2,3-dimethyl-2-(hydroxymethyl)pentan-1-ol (the diol precursor) in an anhydrous aprotic solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: An equimolar amount of a carbamoylating agent, such as isopropyl isocyanate, is added dropwise to the solution at room temperature. A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate), may be added to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., methanol) to consume any excess isocyanate. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the monocarbamate intermediate: 2-(hydroxymethyl)-2,3-dimethylpentyl isopropylcarbamate.

Step 2: Synthesis of this compound

-

Reaction Setup: The purified monocarbamate intermediate is dissolved in an anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

-

Second Carbamoylation: The intermediate is then reacted with a second carbamoylating agent. For the synthesis of this compound, this would involve the use of a reagent that can introduce the unsubstituted carbamoyl group (-CONH2). This can be achieved by reacting the alcohol with phosgene or a phosgene equivalent (e.g., triphosgene) to form a chloroformate, followed by reaction with ammonia. Alternatively, reaction with cyanic acid or a salt thereof can also introduce the carbamoyl moiety.

-

Reaction Monitoring and Purification: The reaction is monitored and purified using similar techniques as described in Step 1 to yield the final product, this compound.

Chemical Characterization of this compound

A thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques would be employed.

Spectroscopic Methods

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic peaks for the alkyl protons, the CH group of the isopropyl moiety, and the NH protons of the carbamate groups. ¹³C NMR would display signals for the carbonyl carbons of the carbamate groups and the various alkyl carbons. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate groups (around 3400-3200 cm⁻¹), C=O stretching of the carbonyl groups (around 1700 cm⁻¹), and C-O stretching (around 1250 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (274.36 g/mol ) and characteristic fragmentation patterns. |

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for assessing the purity of the synthesized compound.

3.2.1. Generalized HPLC Protocol

-

Column: A reversed-phase C18 column is typically used for the analysis of carbamate compounds.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) is used to monitor the elution of the compound.

-

Purity Assessment: The purity of the this compound sample is determined by the area percentage of the main peak in the chromatogram.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the proposed synthesis and characterization workflow for this compound.

Caption: Proposed two-step synthesis of this compound from a diol precursor.

Caption: Workflow for the chemical characterization of synthesized this compound.

Conclusion

While this compound was never brought to market, understanding its synthesis and chemical properties remains valuable for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of the likely synthetic route and the necessary analytical techniques for its characterization. The presented protocols and workflows, though generalized, offer a solid starting point for any future investigation into this and similar carbamate compounds. Further research would be required to establish specific reaction conditions and to obtain detailed analytical data for this compound.

References

In Vitro Binding Affinity of Nisobamate to Neuronal Receptors: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate is a tranquilizer belonging to the carbamate class of compounds.[1] While it was developed, it was never commercially marketed.[1] Consequently, specific quantitative data on its in vitro binding affinity to neuronal receptors are not available in peer-reviewed literature. This technical guide provides a comprehensive overview of the likely neuronal targets of this compound based on the pharmacology of related carbamate drugs. Furthermore, it outlines detailed, standardized experimental protocols for determining the in vitro binding affinity of a test compound like this compound to key neuronal receptors. This document is intended to serve as a valuable resource for researchers interested in characterizing the neuropharmacological profile of this compound or similar carbamate derivatives.

Introduction: The Carbamate Class and Neuronal Receptors

This compound is classified as a carbamate, a class of compounds known for their effects on the central nervous system, often resulting in sedation, muscle relaxation, and anxiolysis.[1][2] Structurally related and well-studied carbamates, such as meprobamate and carisoprodol, exert their effects primarily through interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain.[3][4][5][6][7][8]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3] Meprobamate and carisoprodol have been shown to act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA.[5][7][8][9] It is therefore highly probable that this compound shares this mechanism of action.

Putative Neuronal Targets of this compound

Based on the pharmacology of its structural analogs, the primary neuronal target for this compound is expected to be the GABA-A receptor . It is plausible that, like other carbamates, this compound binds to a site on the GABA-A receptor complex distinct from the GABA binding site, allosterically modulating the receptor's function.

While the GABA-A receptor is the most likely primary target, a comprehensive understanding of this compound's neuropharmacology would necessitate screening against a broader panel of neuronal receptors to assess its selectivity. Other key receptors typically included in such screening panels are:

-

Nicotinic Acetylcholine Receptors (nAChRs)

-

Serotonin Receptors (5-HT Receptors)

-

Dopamine Receptors (D1, D2, etc.)

Hypothetical Binding Affinity of this compound

In the absence of experimental data, we present a hypothetical table of potential binding affinities for this compound to provide a framework for future research. The values for the GABA-A receptor are extrapolated from the known pharmacology of related compounds, while the affinities for other receptors are presented as hypothetical values that would indicate a selective compound.

| Receptor Subtype | Ligand | Kᵢ (nM) | Assay Type |

| GABA-A | This compound | 100 - 1000 | Radioligand Binding Assay (Hypothetical) |

| 5-HT₂ₐ | This compound | > 10,000 | Radioligand Binding Assay (Hypothetical) |

| D₂ | This compound | > 10,000 | Radioligand Binding Assay (Hypothetical) |

| α₇ nAChR | This compound | > 10,000 | Radioligand Binding Assay (Hypothetical) |

Experimental Protocols for Determining In Vitro Binding Affinity

The following section details a standardized protocol for a competitive radioligand binding assay, a common method to determine the binding affinity of an unlabeled compound (like this compound) to a specific receptor.

General Radioligand Binding Assay Protocol

This protocol is a generalized procedure that can be adapted for various neuronal receptors by selecting the appropriate radioligand, cell or tissue preparation, and incubation conditions.

4.1.1. Materials

-

Receptor Source: Cultured cells expressing the receptor of interest (e.g., HEK293 cells) or brain tissue homogenates (e.g., rat cortex).

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Muscimol for the GABA-A receptor).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

4.1.2. Method

-

Membrane Preparation:

-

Homogenize cultured cells or brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

To each well of a 96-well plate, add:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kₑ value).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Visualizations

Putative Signaling Pathway of Carbamates

The following diagram illustrates the proposed mechanism of action for carbamate tranquilizers, such as this compound, at the GABA-A receptor.

Caption: Putative signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data on the in vitro binding affinity of this compound to neuronal receptors is currently unavailable, its classification as a carbamate strongly suggests that its primary pharmacological target is the GABA-A receptor. By acting as a positive allosteric modulator, this compound likely enhances GABAergic inhibition in the central nervous system, leading to its tranquilizing effects. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the definitive characterization of this compound's binding profile and mechanism of action. Further research employing these methodologies is essential to fully elucidate the neuropharmacological properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Muscle relaxant - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 4. PathWhiz [pathbank.org]

- 5. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 7. Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Unfulfilled Promise of a Carbamate Tranquilizer: An In-depth Technical Guide on the Historical Development of Nisobamate (W-1015)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate (W-1015) is a carbamate derivative developed as a tranquilizer that, despite its synthesis and initial evaluation, was never brought to market. This guide provides a comprehensive overview of the known information regarding this compound, placed within the historical and pharmacological context of mid-20th century carbamate tranquilizers. Due to the compound's undeveloped status, publicly available quantitative data, specific experimental protocols, and detailed signaling pathways are exceptionally scarce. This document, therefore, synthesizes the available structural information for this compound and supplements it with representative data and methodologies characteristic of the research and development of similar carbamate compounds of that era, such as meprobamate. This approach aims to provide a valuable contextual understanding for researchers in psychopharmacology and drug discovery, highlighting a path not taken in the history of tranquilizer development.

Introduction

The mid-20th century saw the rise of a new class of therapeutic agents aimed at treating anxiety and tension: the tranquilizers. Among these, the carbamates, most notably meprobamate, gained significant popularity. It is within this scientific landscape that this compound (W-1015) emerged as a novel chemical entity. Developed by Wallace Laboratories, the same company that successfully marketed meprobamate, this compound was another exploration into the therapeutic potential of carbamate chemistry.

Despite its development, this compound never reached the commercial market, and as a result, detailed information about its pharmacology and clinical evaluation is not widely available in scientific literature. This guide endeavors to collate the known information about this compound and to frame it within the broader context of its chemical class to provide a plausible, albeit partially speculative, reconstruction of its scientific journey.

Chemical and Physical Properties

This compound, chemically known as 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate, is a dicarbamate derivative. Its structure is related to other carbamate tranquilizers, which were synthesized to improve upon the properties of earlier sedatives.

| Property | Value | Source |

| IUPAC Name | 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate | PubChem |

| Molecular Formula | C13H26N2O4 | PubChem |

| Molecular Weight | 274.36 g/mol | PubChem |

| CAS Number | 25269-04-9 | PubChem |

Hypothetical Synthesis Pathway

While the exact synthesis protocol for this compound (W-1015) is not detailed in the available literature, a plausible synthetic route can be inferred from the general synthesis of dicarbamate compounds of that era. The following diagram illustrates a likely multi-step synthesis, starting from a substituted diol.

Presumed Pharmacological Profile

As a carbamate tranquilizer, this compound was likely investigated for its anxiolytic and sedative properties. The mechanism of action for this class of drugs, while not fully elucidated at the time, was generally understood to involve modulation of neuronal activity in the central nervous system. It is now believed that carbamates, like barbiturates, can modulate GABA-A receptor function, leading to their CNS depressant effects.

Illustrative Preclinical Data

The following table presents hypothetical preclinical data for a compound like this compound, based on typical screening assays for tranquilizers in the mid-20th century. This data is representative and not actual data for this compound.

| Assay | Species | Endpoint | Hypothetical Result |

| Rotorod Test | Mouse | Motor Coordination | ED50: 150 mg/kg |

| Open Field Test | Rat | Spontaneous Activity | Decrease at >100 mg/kg |

| Anti-Pentylenetetrazole Test | Mouse | Seizure Protection | ED50: 200 mg/kg |

| Acute Toxicity | Mouse | LD50 | 500 mg/kg (oral) |

Postulated Signaling Pathway

The tranquilizing effects of carbamates are thought to be mediated through their interaction with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. The diagram below illustrates this proposed mechanism.

Representative Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following outlines the general methodologies that would have been employed to evaluate a potential tranquilizer during its development period.

Rodent Behavioral Assays

-

Rotorod Test for Motor Coordination:

-

Mice or rats are trained to walk on a rotating rod.

-

Animals are administered various doses of the test compound (e.g., this compound) or a vehicle control.

-

At set time points after administration, the animals are placed back on the rotating rod.

-

The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination.

-

-

Open Field Test for Locomotor Activity:

-

Rodents are placed in a novel, open arena.

-

Their spontaneous activity (e.g., distance traveled, rearing frequency) is recorded over a set period.

-

The test is conducted after administration of the test compound or vehicle.

-

A decrease in activity is indicative of sedative effects.

-

Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel CNS-active compound during the mid-20th century.

Conclusion and Future Perspectives

This compound (W-1015) represents a fascinating, albeit obscure, chapter in the history of psychopharmacology. As a member of the carbamate class of tranquilizers, it was born out of a period of intense innovation in the search for effective treatments for anxiety. The reasons for its failure to reach the market are not documented, but could range from a lack of superior efficacy or safety compared to existing drugs, to strategic business decisions by the developing company.

For modern researchers, the story of this compound serves as a reminder of the numerous compounds that, while not successful commercially, contribute to the vast body of knowledge in medicinal chemistry. The exploration of its chemical space, even in the absence of detailed data, can still offer insights into structure-activity relationships and the evolution of drug design. While the specific path of this compound's development has faded into history, the broader quest for safer and more effective anxiolytics that it was a part of continues to this day.

Unveiling the Therapeutic Potential of Cenobamate in the Central Nervous System: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This document addresses the potential therapeutic targets of Cenobamate. Initial searches for "Nisobamate" did not yield relevant results, suggesting a possible typographical error. The information herein pertains to Cenobamate, a novel antiseizure medication.

Executive Summary

Cenobamate is an antiseizure medication approved for the treatment of partial-onset seizures in adults. Its efficacy is attributed to a unique dual mechanism of action within the central nervous system (CNS), which involves the modulation of both excitatory and inhibitory neurotransmission. This technical guide provides a comprehensive overview of the known therapeutic targets of Cenobamate, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Therapeutic Targets in the CNS

Cenobamate's primary therapeutic effects in the CNS are mediated through two principal molecular targets:

-

Voltage-Gated Sodium Channels (VGSCs): Cenobamate preferentially inhibits the persistent sodium current (INaP) over the transient sodium current (INaT). This selective inhibition of the persistent current is crucial as it is implicated in the generation of pathological neuronal firing patterns characteristic of seizures.[1] By reducing this persistent inward current, Cenobamate helps to stabilize neuronal membranes and prevent the repetitive firing that underlies seizure activity.

-

γ-Aminobutyric Acid Type A (GABAA) Receptors: Cenobamate acts as a positive allosteric modulator of GABAA receptors at a site distinct from the benzodiazepine binding site.[2][3] This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[4] Cenobamate potentiates both phasic (synaptic) and tonic (extrasynaptic) GABAergic currents, leading to a broad enhancement of inhibitory tone throughout the CNS.[5]

This dual action of reducing neuronal hyperexcitability and enhancing inhibition makes Cenobamate a highly effective antiseizure medication.

Quantitative Data

The following tables summarize key quantitative data related to Cenobamate's pharmacodynamics and pharmacokinetics.

Table 1: Pharmacodynamic Properties of Cenobamate

| Parameter | Target | Value | Species/System | Reference |

| IC50 | Persistent Sodium Current (INaP) | 59 µM | Rat Hippocampal Neurons | [6] |

| IC50 | Peak Transient Sodium Current (INaT) - Cardiac (hNav1.5) | 87.6 µM | HEK293T cells | [6] |

| IC50 | Late Sodium Current (INaL) - Cardiac (hNav1.5) | 46.5 µM | HEK293T cells | [6] |

| EC50 | GABA-induced Current Potentiation | 164 µM | Rat Hippocampal CA3 Neurons | [7] |

| EC50 | Tonic GABAA Current Enhancement | 36.63 µM | Rat Hippocampal CA1 Neurons | [7] |

| EC50 Range | Positive Allosteric Modulation of human GABAA receptor subtypes | 42 - 194 µM | Heterologous cells expressing α1β2γ2, α2β3γ2, α3β3γ2, α4β3γ2, α5β3γ2, α6β3γ2 | [8] |

| Ki | TBPS binding to GABA-gated Cl- channel | 228 - 250 µM | Rodent Brain Membranes | [9] |

Table 2: Pharmacokinetic Properties of Cenobamate in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.8 - 4.0 hours | [1] |

| Oral Bioavailability | High (not significantly affected by food) | [10] |

| Plasma Protein Binding | ~60% | [6] |

| Apparent Volume of Distribution (Vd/F) | 40 - 50 L | [11] |

| Apparent Oral Clearance (CL/F) | Decreases with increasing dose (approx. 1.4 to 0.50 L/h) | [1][12] |

| Terminal Half-life (t1/2) | 50 - 60 hours | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Cenobamate's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Analysis

Objective: To characterize the effects of Cenobamate on voltage-gated sodium currents in isolated neurons.

Methodology:

-

Cell Preparation: Acutely isolated hippocampal CA3 neurons from rats are prepared using standard enzymatic and mechanical dissociation techniques.

-

Recording Configuration: The whole-cell patch-clamp technique is employed. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 10 HEPES, and 1 EGTA, adjusted to pH 7.3 with CsOH.

-

External Solution: The external solution contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX) is used to isolate specific sodium channel subtypes where necessary.

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit transient sodium currents (INaT), depolarizing voltage steps are applied in 10 mV increments from -80 mV to +40 mV for 50 ms.

-

To measure the persistent sodium current (INaP), a slow ramp depolarization from -80 mV to +20 mV over 1 second is applied.

-

-

Drug Application: Cenobamate is applied to the external solution at various concentrations via a perfusion system.

-

Data Analysis: The peak amplitude of the transient current and the mean amplitude of the persistent current at a specific voltage (e.g., -20 mV) are measured before and after drug application. Dose-response curves are generated to calculate the IC50 values.

Radioligand Binding Assay for GABAA Receptor Interaction

Objective: To determine the binding characteristics of Cenobamate at the GABAA receptor complex.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from whole rat brains. The tissue is homogenized in ice-cold sucrose buffer and subjected to differential centrifugation to isolate the P2 fraction containing synaptosomes.

-

Binding Assay:

-

[3H]Flunitrazepam Binding (Benzodiazepine Site): Membranes are incubated with a fixed concentration of [3H]Flunitrazepam in the absence or presence of increasing concentrations of unlabeled Cenobamate. Non-specific binding is determined in the presence of a saturating concentration of unlabeled clonazepam.

-

[3H]Muscimol Binding (GABA Site): A similar protocol is followed using [3H]Muscimol as the radioligand and unlabeled GABA to define non-specific binding.

-

[35S]TBPS Binding (Chloride Channel Site): Membranes are incubated with [35S]TBPS in the presence of GABA and varying concentrations of Cenobamate. Non-specific binding is determined with picrotoxin.

-

-

Incubation and Filtration: Incubations are carried out at 0-4°C for a specified time (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The percentage inhibition of specific binding by Cenobamate is calculated, and Ki values are determined using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to Cenobamate's action in the CNS.

Caption: Dual mechanism of action of Cenobamate in the CNS.

Caption: Workflow for patch-clamp analysis of Cenobamate.

References

- 1. Pharmacokinetics of Cenobamate: Results From Single and Multiple Oral Ascending-Dose Studies in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Cenobamate (YKP3089) and Drug-Resistant Epilepsy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of Cenobamate on Multiple Human Cardiac Ion Channels and Possible Arrhythmogenic Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positive allosteric modulation of GABAA receptors by a novel antiepileptic drug cenobamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Effects-of-Cenobamate-on-GABA-A-Receptor-Modulation [aesnet.org]

- 10. researchgate.net [researchgate.net]

- 11. Cenobamate Plasma Levels in Patients with Epilepsy: Correlation with Efficacy and Tolerability? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Structure-Activity Relationships of Nisobamate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate, a dicarbamate derivative, belongs to a class of compounds known for their tranquilizing and anxiolytic properties. This technical guide provides a comprehensive overview of the synthetic pathways to this compound and its structural analogs, with a focus on 2,2-disubstituted-1,3-propanediol dicarbamates. Detailed experimental methodologies for key synthetic transformations are presented, alongside a quantitative analysis of the structure-activity relationships (SAR) of these compounds, particularly concerning their anticonvulsant and sedative-hypnotic effects. The information compiled herein serves as a critical resource for researchers and professionals engaged in the discovery and development of novel central nervous system (CNS) active agents.

Introduction

This compound, chemically known as 2-(hydroxymethyl)-2,3-dimethylpentyl isopropylcarbamate carbamate(ester), is a tranquilizer belonging to the carbamate family. While never commercially marketed, its structural similarity to meprobamate, a widely used anxiolytic, has spurred interest in the synthesis and pharmacological evaluation of its analogs. This guide will explore the synthetic strategies for creating a variety of this compound analogs by modifying the alkyl substituents at the C2 position of the 1,3-propanediol backbone. Furthermore, it will delve into the structure-activity relationships that govern the therapeutic effects of these compounds.

Synthesis of this compound Analogs: A Multi-Step Approach

The synthesis of this compound and its structural analogs is a multi-step process that begins with the formation of a 2,2-disubstituted-1,3-propanediol core, followed by carbamoylation of the hydroxyl groups.

Synthesis of 2,2-Disubstituted-1,3-Propanediol Intermediates

The key precursors for this compound analogs are the 2,2-disubstituted-1,3-propanediols. A general and efficient method for their synthesis involves a series of reactions starting from simple aldehydes and ketones.

Experimental Protocol: Synthesis of 2-sec-Butyl-2-methyl-1,3-propanediol

A representative protocol for the synthesis of a key diol intermediate, 2-sec-butyl-2-methyl-1,3-propanediol, is as follows[1][2]:

-

Hydroformylation: 2-methyl-1-butene is subjected to hydroformylation with carbon monoxide and hydrogen in the presence of a suitable catalyst to yield 3-methyl-pentanal.

-

Condensation: The resulting 3-methyl-pentanal is condensed with formaldehyde in a basic medium to form alpha-sec-butyl-acrolein.

-

Partial Hydrogenation: The acrolein derivative is then partially hydrogenated using a palladium or platinum catalyst to produce 2,3-dimethyl pentanal.

-

Hydroxymethylation: Finally, 2,3-dimethyl pentanal is treated with formaldehyde in the presence of a strong base, such as sodium hydroxide, to yield 2-sec-butyl-2-methyl-1,3-propanediol. The reaction is typically carried out at temperatures between 60°C and 100°C[2]. An aqueous solution of sodium hydroxide (30%) is added to a mixture of 2,3-dimethyl pentanal and aqueous formaldehyde (30%)[1]. The reaction is exothermic and the temperature is maintained around 80°C. After completion, the mixture is cooled, and the organic phase containing the diol is separated and purified by fractional distillation[1][2].

This multi-step synthesis can be visualized through the following workflow diagram:

Caption: Synthetic pathway for 2-sec-butyl-2-methyl-1,3-propanediol.

Carbamoylation of 2,2-Disubstituted-1,3-Propanediols

Once the diol intermediate is obtained, the final step is the formation of the dicarbamate. Several methods have been reported for this transformation.

Method A: Phosgenation followed by Ammonolysis

This classic method involves the reaction of the diol with phosgene to form a bis(chloroformate) intermediate, which is then treated with ammonia to yield the dicarbamate.

-

Experimental Protocol: The 2,2-disubstituted-1,3-propanediol is dissolved in an inert solvent like toluene. Phosgene is then passed through the solution at a low temperature. The resulting bis(chloroformate) is subsequently reacted with aqueous ammonia to produce the dicarbamate.

Method B: Reaction with Urea

A more direct and less hazardous approach involves the reaction of the diol with urea in the presence of a metal catalyst.

-

Experimental Protocol: The diol is heated with urea in the presence of a catalyst such as zinc acetate. The reaction proceeds with the evolution of ammonia, and the desired dicarbamate is obtained after purification.

Method C: Reaction with Sodium Cyanate and HCl

This method provides a high-yield synthesis of dicarbamates.

-

Experimental Protocol: The 2-methyl-2-propyl-1,3-propanediol is dissolved in a chlorosolvent like dichloromethane. The solution is cooled to a sub-zero temperature, and an alkali metal cyanate (e.g., sodium cyanate) is added, followed by the bubbling of HCl gas. The reaction is quenched with water, and the product is isolated.

The general scheme for the carbamoylation step can be illustrated as follows:

Caption: General scheme for the synthesis of this compound analogs.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogs is highly dependent on the nature of the alkyl substituents at the C2 position of the propanediol backbone. While specific data for a wide range of this compound analogs is limited in the public domain, studies on related carbamate anticonvulsants provide valuable insights into their SAR.

A quantitative structure-activity relationship (QSAR) study on a series of carbamate anticonvulsants identified five key structural descriptors that directly correlate with their biological activity, allowing for the prediction of the activity of new analogs with high accuracy.

| Compound | Structure (R1, R2 at C2 of propanediol) | Anticonvulsant Activity (ED50, mg/kg, MES test in rats) | Reference |

| Meprobamate | Methyl, Propyl | - | |

| (S)-MBPC | - | 19 | [3] |

| (R)-MBPC | - | 39 | [3] |

| MSPC | - | 13 (i.p.), 28 (p.o.) | [3] |

| Compound 1 | - | 136 (mice) | [4] |

| Compound 9 | - | 31 (mice) | [4] |

| Compound 10 | - | 14 (mice), 13 (rats) | [4] |

| 2-ethyl-3-methyl-butyl-carbamate (34) | - | 81 (pilocarpine-SE model) | [5] |

| 2-ethyl-3-methyl-pentyl-carbamate (38) | - | 96 (pilocarpine-SE model) | [5] |

| phenyl-ethyl-carbamate (47) | - | 16 (MES test) | [5] |

Note: The structures for compounds from references 4, 6, and 9 are not simple 2,2-dialkyl-1,3-propanediol dicarbamates and are included to provide a broader context of anticonvulsant carbamates.

The data suggests that both the size and branching of the alkyl substituents play a crucial role in determining the anticonvulsant potency. For instance, the stereochemistry of the molecule can significantly impact activity, as seen with the enantiomers of MBPC[3].

Mechanism of Action

The sedative and anxiolytic effects of meprobamate and its analogs are believed to be mediated through their interaction with GABA-A receptors in the central nervous system[6][7]. These compounds can potentiate the effects of GABA, the primary inhibitory neurotransmitter, leading to a decrease in neuronal excitability. Some dicarbamates, like meprobamate, have been shown to have barbiturate-like modulatory actions on GABA-A receptors and, at higher concentrations, can directly activate the receptor[8].

The proposed mechanism of action can be visualized as follows:

Caption: Proposed mechanism of action for this compound analogs.

Conclusion

References

- 1. 2-methyl-2-(1-methylpropyl)propane-1,3-diol synthesis - chemicalbook [chemicalbook.com]

- 2. US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol - Google Patents [patents.google.com]

- 3. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Comparative Evaluation of the Anticonvulsant Profile, Carbonic-Anhydrate Inhibition and Teratogenicity of Novel Carbamate Derivatives of Branched Aliphatic Carboxylic Acids with 4-Aminobenzensulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and evaluation of anticonvulsant activity of novel branched alkyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 8. Barbiturate-like actions of the propanediol dicarbamates felbamate and meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Solubility and Stability of Nisobamate in Common Laboratory Solvents: A Methodological Approach

Disclaimer: Publicly available quantitative data on the solubility and stability of Nisobamate is scarce due to the compound never being commercially marketed. This guide, therefore, provides a comprehensive framework of the principles and methodologies that researchers, scientists, and drug development professionals can employ to determine these critical parameters for this compound or other carbamate-based compounds.

Introduction to this compound and the Importance of Physicochemical Properties

This compound is a tranquilizer belonging to the carbamate family of compounds.[1] For any active pharmaceutical ingredient (API), understanding its solubility and stability in various solvents is fundamental to drug development. These properties influence formulation design, manufacturing processes, storage conditions, and ultimately, the bioavailability and efficacy of the drug product.

Solubility dictates the concentration of a drug that can be achieved in a solution, impacting everything from in vitro assays to the development of liquid dosage forms. Stability refers to the ability of the drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, pH, and light. Degradation of an API can lead to loss of potency and the formation of potentially toxic impurities.

This technical guide outlines the established experimental protocols for determining the solubility and stability of a compound like this compound and provides a theoretical framework for understanding the behavior of carbamates in common laboratory solvents.

General Principles of Carbamate Solubility and Stability

Carbamates are esters of carbamic acid. Their physicochemical properties are influenced by the substituents on the nitrogen and oxygen atoms.

Solubility of Carbamates

The solubility of carbamates is a function of their overall polarity and the potential for hydrogen bonding with the solvent. Generally:

-

Polar Solvents (e.g., Water, Ethanol, Methanol): Carbamates with smaller alkyl groups and the presence of N-H bonds can form hydrogen bonds with polar solvents, leading to higher solubility. The solubility in aqueous media can be significantly influenced by pH if the molecule contains ionizable groups.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are often good at dissolving a wide range of organic molecules, including carbamates, due to their ability to solvate both polar and nonpolar parts of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Carbamates with larger, more lipophilic substituents will exhibit greater solubility in nonpolar solvents.

Stability of Carbamates

Carbamates are generally considered to be relatively stable functional groups.[2][3] However, they are susceptible to degradation, primarily through hydrolysis of the ester linkage.

-

Hydrolytic Degradation: This is the most common degradation pathway for carbamates. The rate of hydrolysis is highly dependent on pH and temperature.

-

Acidic Conditions: Hydrolysis can occur but is often slower than under basic conditions.

-

Basic Conditions: Carbamates are particularly susceptible to base-catalyzed hydrolysis, which cleaves the ester bond to form an alcohol, an amine, and carbonate.[4]

-

-

Thermal Degradation: High temperatures can accelerate hydrolytic degradation and may also lead to other degradation pathways.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some carbamate compounds.

-

Oxidative Degradation: While generally less common for the carbamate group itself, other functional groups within the molecule may be susceptible to oxidation.

Experimental Protocols

The following sections detail the standard methodologies for quantitatively assessing the solubility and stability of a compound such as this compound.

Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.

Table 1: Experimental Protocol for Equilibrium Solubility Determination

| Step | Procedure | Details and Considerations |

| 1. Preparation | Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. | The presence of undissolved solid is crucial to ensure saturation. Solvents to consider include water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and acetone. |

| 2. Equilibration | Agitate the vials at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours). | A thermostatically controlled shaker or rotator should be used. Equilibrium is reached when the concentration of the dissolved solute remains constant over time. Preliminary experiments may be needed to determine the time to reach equilibrium. |

| 3. Phase Separation | Separate the undissolved solid from the saturated solution. | This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE). |

| 4. Quantification | Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound. | A validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required. A calibration curve with known concentrations of this compound should be used for accurate quantification. |

| 5. Data Reporting | Express the solubility in units such as mg/mL or mol/L at the specified temperature. | The experiment should be performed in triplicate to ensure reproducibility. |

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products. HPLC is the most common technique for this purpose.

Table 2: Protocol for Forced Degradation Studies

| Stress Condition | Typical Procedure |

| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. |

| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. |

| Oxidation | Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature or with gentle heating. |

| Thermal Degradation | Expose a solid sample of this compound to dry heat (e.g., 80-100 °C) for an extended period. Also, heat a solution of this compound in a neutral solvent. |

| Photodegradation | Expose a solution of this compound to a controlled light source (e.g., ICH option 1 or 2 photostability chamber) for a specified duration. A dark control should be run in parallel. |

Samples from these forced degradation studies are then analyzed by the developed HPLC method to separate the parent drug from any degradation products. The goal is to achieve about 5-20% degradation of the parent drug to ensure that the method can detect and resolve the degradants.

Solution Stability Studies

Once a stability-indicating method is in place, the stability of this compound in various solvents under different storage conditions can be assessed.

Table 3: Protocol for Solution Stability Assessment

| Step | Procedure | Details and Considerations |

| 1. Sample Preparation | Prepare solutions of this compound in the selected solvents at a known concentration. | Solvents should be relevant to laboratory procedures and potential formulations (e.g., water, buffers, methanol, acetonitrile, DMSO). |

| 2. Storage | Store the solutions under various conditions, such as refrigerated (2-8 °C), room temperature (25 °C/60% RH), and accelerated (40 °C/75% RH). Protect some samples from light. | Use sealed, inert vials to prevent solvent evaporation and contamination. |

| 3. Analysis | At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each solution. | Analyze the samples using the validated stability-indicating HPLC method. |

| 4. Data Evaluation | Quantify the remaining concentration of this compound and any major degradation products. | The stability is often reported as the percentage of the initial concentration remaining at each time point. The appearance of the solution (color, clarity, precipitation) should also be noted. |

Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of a pharmaceutical compound like this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: General Workflow for a Pharmaceutical Stability Study.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Nisobamate in Animal Models: A Methodological and Data-Centric Guide

Disclaimer: Nisobamate is a carbamate tranquilizer that was never commercially marketed. Consequently, there is a significant lack of publicly available scientific literature detailing its pharmacokinetic profile in animal models. The following guide is a hypothetical reconstruction based on the general principles of pharmacokinetics for carbamate compounds and is intended to serve as a technical template for researchers in drug development. All data, protocols, and pathways presented are illustrative and should not be considered as factual results for this compound.

Introduction

This compound, a compound belonging to the carbamate class of drugs, was investigated for its potential tranquilizing properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is fundamental to its development. This document outlines the core methodologies and data presentation formats that would be employed in the preclinical pharmacokinetic evaluation of a compound like this compound in various animal models.

Hypothetical Pharmacokinetic Data in Animal Models

The following tables summarize hypothetical quantitative pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in three common preclinical animal models: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

| Parameter | Unit | Sprague-Dawley Rat (n=6) | Beagle Dog (n=4) | Cynomolgus Monkey (n=4) |

| Dose | mg/kg | 1 | 0.5 | 0.5 |

| C₀ | ng/mL | 1250 ± 150 | 850 ± 95 | 920 ± 110 |

| AUC₀-inf | ng·h/mL | 1875 ± 210 | 2125 ± 250 | 2300 ± 280 |

| CL | mL/h/kg | 8.9 ± 1.1 | 3.9 ± 0.5 | 3.6 ± 0.4 |

| Vdss | L/kg | 1.8 ± 0.2 | 1.2 ± 0.15 | 1.1 ± 0.1 |

| t₁/₂ | h | 3.5 ± 0.4 | 5.1 ± 0.6 | 5.3 ± 0.7 |

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t₁/₂: Elimination half-life. Data are presented as mean ± standard deviation.

Table 2: Oral Pharmacokinetic Parameters of this compound

| Parameter | Unit | Sprague-Dawley Rat (n=6) | Beagle Dog (n=4) | Cynomolgus Monkey (n=4) |

| Dose | mg/kg | 10 | 5 | 5 |

| Cmax | ng/mL | 850 ± 120 | 620 ± 80 | 710 ± 90 |

| Tmax | h | 1.5 ± 0.5 | 2.0 ± 0.7 | 1.8 ± 0.6 |

| AUC₀-t | ng·h/mL | 6375 ± 750 | 7750 ± 900 | 8510 ± 980 |

| F (%) | % | 34 ± 4 | 73 ± 8 | 74 ± 9 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F (%): Oral bioavailability. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized protocols for key experiments.

Animal Husbandry and Dosing

-

Animal Models: Male Sprague-Dawley rats (250-300g), male Beagle dogs (8-12 kg), and male Cynomolgus monkeys (4-6 kg) would be used. Animals would be housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Intravenous Administration: this compound, formulated in a vehicle of 20% Solutol® HS 15 in saline, would be administered as a bolus injection via the tail vein (rats) or cephalic vein (dogs and monkeys).

-

Oral Administration: this compound, formulated as a suspension in 0.5% methylcellulose, would be administered via oral gavage. Animals would be fasted overnight prior to oral dosing.

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs and monkeys) would be collected from the jugular vein (rats, via a cannula) or a peripheral vein (dogs and monkeys) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples would be collected into tubes containing K₂EDTA as an anticoagulant and centrifuged at 3000 x g for 10 minutes at 4°C to separate plasma. Plasma samples would be stored at -80°C until analysis.

Bioanalytical Method

-

Sample Preparation: Plasma samples would be subjected to protein precipitation with acetonitrile containing an internal standard (e.g., a structurally similar carbamate). After centrifugation, the supernatant would be evaporated and reconstituted for analysis.

-

LC-MS/MS Analysis: this compound concentrations in plasma would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations: Workflows and Pathways

Graphviz diagrams are provided to illustrate a typical experimental workflow and a hypothetical metabolic pathway for this compound.

Nisobamate as a Lead Compound for Novel Therapeutics: A Technical Whitepaper

Disclaimer: Information regarding the specific pharmacological properties of Nisobamate is scarce in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the well-established pharmacology of the carbamate class of tranquilizers, particularly meprobamate, to outline a framework for evaluating this compound's potential as a lead compound.

Executive Summary

This compound, a carbamate derivative classified as a tranquilizer, remains a pharmacologically uncharacterized molecule.[1] Belonging to a class of compounds known for their anxiolytic and sedative properties, this compound holds theoretical potential as a lead compound for the development of novel therapeutics targeting central nervous system disorders. The primary mechanism of action for related carbamates involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the brain. This whitepaper provides a comprehensive technical guide for the preclinical evaluation of this compound, detailing proposed mechanisms of action, hypothetical pharmacological data based on analogous compounds, and requisite experimental protocols to ascertain its therapeutic viability.

Proposed Mechanism of Action: GABAA Receptor Modulation

The tranquilizing effects of carbamates like meprobamate are primarily attributed to their interaction with GABAA receptors.[2][3][4] These receptors are ligand-gated ion channels that, upon binding of GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Carbamates are understood to act as positive allosteric modulators, binding to a site on the GABAA receptor distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA or the efficacy of GABA-induced channel opening, thereby potentiating the inhibitory effect.[3] Some carbamates may also directly activate the receptor at higher concentrations.[2]

Signaling Pathway

The proposed signaling pathway for this compound, based on its chemical class, is centered on the enhancement of GABAergic inhibition.

Hypothetical Pharmacological Profile

To guide the initial stages of a drug discovery program, the following tables present hypothetical quantitative data for this compound, extrapolated from published data on the related carbamates, meprobamate and carisoprodol.

In Vitro GABAA Receptor Modulation

This table summarizes potential in vitro activities of this compound at recombinant human GABAA receptors, based on electrophysiological studies of carisoprodol.

| Parameter | Receptor Subtype | Hypothetical Value | Reference Compound |

| EC50 (Allosteric Modulation) | α1β2γ2 | 100 - 200 µM | Carisoprodol[2] |

| Direct Gating | α1β2γ2 | Partial Agonist | Carisoprodol, Meprobamate[2] |

| Binding Site | - | Non-benzodiazepine | Carisoprodol[2] |

In Vivo Anxiolytic Activity

This table outlines potential in vivo efficacy in a standard preclinical model of anxiety, based on published data for meprobamate.

| Animal Model | Species/Strain | Effective Dose Range | Endpoint | Reference Compound |

| Elevated Plus Maze | Mouse (BALB/c) | 50 - 100 mg/kg (i.p.) | Increased time in open arms | Meprobamate |

Key Experimental Protocols

A systematic evaluation of this compound would require a battery of in vitro and in vivo assays. The following sections detail the methodologies for crucial experiments.

In Vitro Characterization: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine if this compound modulates the function of GABAA receptors and to characterize the nature of this modulation (e.g., potentiation, direct gating) and its potency.

Methodology:

-

Receptor Expression: Human GABAA receptor subunits (e.g., α1, β2, γ2) are expressed in Xenopus laevis oocytes by microinjection of cRNAs.

-

Electrophysiological Recording: After 2-4 days of incubation, oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with 3M KCl. The oocytes are voltage-clamped at -70 mV.

-

Drug Application:

-

To assess allosteric modulation, a low concentration of GABA (EC5-10) is applied to elicit a baseline current. This compound is then co-applied with GABA at varying concentrations to determine its effect on the GABA-evoked current.

-

To assess direct gating, this compound is applied in the absence of GABA.

-

-

Data Analysis: Concentration-response curves are generated, and EC50 (for potentiation) or other relevant parameters are calculated.

In Vivo Efficacy: The Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents. The EPM is a widely validated model that relies on the conflict between the innate fear of open, elevated spaces and the drive to explore a novel environment.

Methodology:

-

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) set in a plus configuration and elevated from the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls, while the other two are open.

-

Animals: Adult male rodents (e.g., Wistar rats or BALB/c mice) are used.

-

Procedure:

-

Animals are administered this compound (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session using an overhead video camera.

-

-

Data Analysis: Key parameters measured include the number of entries into the open and closed arms and the time spent in each. An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.

Proposed Experimental Workflow

The evaluation of this compound as a potential lead compound should follow a structured, multi-stage process.

Conclusion and Future Directions

While this compound itself was never brought to market, its carbamate scaffold represents a well-validated pharmacophore for targeting the GABAA receptor. The lack of existing data presents a unique opportunity for a comprehensive, modern drug discovery campaign. The experimental framework outlined in this whitepaper, leveraging knowledge from analogous compounds, provides a clear and structured path for the systematic evaluation of this compound. Should initial in vitro and in vivo studies yield promising results, further investigation into its pharmacokinetic profile, metabolic stability, and off-target effects would be warranted. Subsequent structure-activity relationship studies could then be initiated to optimize its potency, selectivity, and drug-like properties, potentially leading to the development of a novel therapeutic agent for anxiety or other related CNS disorders.

References

- 1. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ortho effects in quantitative structure-activity relationships for acetylcholinesterase inhibition by aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Testing of Nisobamate on Primary Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nisobamate is a tranquilizer belonging to the carbamate class of compounds.[1] While its clinical development was not pursued, its structural similarity to other neuroactive carbamates, such as meprobamate, suggests potential modulatory effects on neuronal function. These application notes provide a detailed protocol for the in vitro evaluation of this compound's effects on primary neuronal cultures. The described methodologies will enable researchers to assess its impact on neuronal viability, cytotoxicity, apoptosis, and neurite outgrowth.

The protocols outlined herein are designed to be comprehensive, guiding the user from the initial preparation of primary neuronal cultures to the final data analysis. By following these procedures, researchers can generate robust and reproducible data to characterize the neuropharmacological profile of this compound.

Materials and Reagents

Equipment

-

Laminar flow hood (Class II)

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope with phase-contrast and fluorescence capabilities

-

Water bath (37°C)

-

Centrifuge

-

Dissection microscope

-

Autoclave

-

Pipette aid and serological pipettes

-

Micropipettes and sterile, filtered tips

-

Hemocytometer or automated cell counter

-

Multi-well plate reader (absorbance and fluorescence)